3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a quinoline backbone. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halogenated organic compounds in the presence of a palladium catalyst.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated products.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Scientific Research Applications
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its quinoline structure allows it to intercalate with DNA, potentially disrupting cellular processes. The methoxy groups enhance its ability to interact with various enzymes and receptors, making it a versatile compound for biochemical studies .
Comparison with Similar Compounds
Similar compounds include:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a similar methoxy-substituted aromatic structure.
The uniqueness of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-17-10-11-19(12-18(17)2)27(30)22-16-29(15-20-8-6-7-9-24(20)32-3)23-14-26(34-5)25(33-4)13-21(23)28(22)31/h6-14,16H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHWAHWLNFCMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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